AV-Ceramide
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Overview
Description
Ceramides are amide-linked fatty acids containing a sphingoid base, which can be described as long-chain amino alcohol derived from the condensation of the amino acid L-serine and palmitoyl-CoA .
Synthesis Analysis
Ceramides are synthesized in the endoplasmic reticulum, mitochondrial, and nuclear membranes, and can be further processed into glycosphingolipids or sphingomyelin . They play a crucial role in regulating cellular differentiation and proliferation .
Molecular Structure Analysis
Ceramides consist of a long-chain or sphingoid base linked to a fatty acid via an amide bond. They are essential intermediates in the biosynthesis and metabolism of all sphingolipids . The molecular structures of the subspecies of ceramides were analyzed using chip-based direct infusion nanoelectrospray-ion trap mass spectrometry .
Chemical Reactions Analysis
Ceramide production is complex and involves at least three pathways. Biosynthesis de novo takes place in the endoplasmic reticulum with palmitoyl-CoA and serine as the precursors for an intermediate form of long-chain base component, sphinganine, which is then converted to ceramide .
Physical and Chemical Properties Analysis
Ceramides support the renewal of the skin’s natural protective layer and form an effective barrier against moisture loss . They exhibit a number of unique physical properties, particularly in mixtures with phospholipids .
Scientific Research Applications
Cancer Cell Death and Proliferation : Ceramide functions diversely in cancer cells, inducing death, growth inhibition, and senescence. It's noted that different fatty-acid chain lengths of ceramide have varying effects on cancer cells, with some promoting cell proliferation and others mediating cell death. This makes ceramide and its metabolic enzymes potential targets for cancer treatment (Saddoughi & Ogretmen, 2013).
Radiation and Ceramide-Induced Apoptosis : Ceramide acts as a second messenger in initiating apoptotic responses via the mitochondrial system in radiation therapy. Its role in the pathogenesis of tissue damage following radiation highlights its potential in modulating radiation effects in cancer treatment (Kolesnick & Fuks, 2003).
Role in Cardiometabolic Disease : Ceramides accumulate in individuals with obesity or dyslipidaemia and contribute to tissue dysfunction leading to diabetes and heart disease. Understanding ceramide's actions and the potential of ceramide-reduction therapies is crucial in treating these conditions (Summers, Chaurasia & Holland, 2019).
Clinical Applications for Cardiometabolic Risk Stratification : Ceramides have diagnostic utility in predicting cardiovascular outcomes and the onset of type 2 diabetes. Serum ceramides are used clinically as efficient risk stratifiers for atherosclerotic cardiovascular disease (CVD), suggesting a direct relationship between ceramide levels and CVD risk (Hilvo et al., 2020).
Ceramide in Signaling and Cancer Therapeutics : Ceramide is recognized as a powerful tumor suppressor, influencing apoptosis, autophagic responses, and cell cycle arrest. Its role in cancer therapeutics, particularly in targeting metabolic junctures to amplify its tumor-suppressive activities, is a significant area of research (Morad & Cabot, 2012).
Metabolic Disruption in Skeletal Muscle : Ceramide impacts skeletal muscle mitochondrial structure and function, influencing metabolic function in this tissue. This is especially relevant in the context of weight gain and associated metabolic disorders (Smith et al., 2013).
Mechanism of Action
Mode of Action:
AV-Ceramide exerts its effects through several mechanisms:
Inhibition of Akt (Protein Kinase B): Ceramide dramatically inhibits Akt, a serine/threonine kinase that plays a crucial role in insulin signaling and nutrient transport. By reducing Akt activity, ceramide alters the expression, action, and subcellular distribution of nutrient transporters . This inhibition slows down anabolism, ensuring that catabolic processes prevail.
Activation of Cell Death Signals: Ceramide serves as a lipid second messenger, activating cell death signals initiated by cytokines, chemotherapeutic agents, and ionizing radiation. Its accumulation can induce apoptosis or necrosis in various cell types .
Biochemical Pathways:
Ceramide production involves three major pathways:
Salvage Pathway: Ceramide can also be generated from the breakdown of other sphingolipids .
Pharmacokinetics:
This compound’s pharmacokinetic properties impact its efficacy:
Excretion (E): Elimination from the body (e.g., renal or hepatic clearance) .
Result of Action:
This compound’s action affects cellular metabolism, energy production, and nutrient utilization. It contributes to tissue dysfunction associated with obesity, diabetes, and cardiovascular diseases .
Action Environment:
Environmental factors, such as oxidative stress, inflammation, and lipid saturation, influence this compound’s efficacy and stability. For instance, oxidative stress may enhance ceramide production, exacerbating its effects .
Safety and Hazards
The Cosmetic Ingredient Review (CIR) Expert Panel reviewed the safety of ceramides, which function in cosmetics primarily as hair conditioning agents and skin conditioning agents-miscellaneous. The Panel concluded that ceramides were safe in cosmetics in the present practices of use and concentration .
Properties
IUPAC Name |
(1Z,13S,14R,15E)-1-anthracen-9-yl-14-hydroxy-13-(hydroxymethyl)nonacosa-1,15-dien-12-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H64O3/c1-2-3-4-5-6-7-8-9-10-13-16-19-22-33-43(46)42(36-45)44(47)34-23-20-17-14-11-12-15-18-21-32-41-39-30-26-24-28-37(39)35-38-29-25-27-31-40(38)41/h21-22,24-33,35,42-43,45-46H,2-20,23,34,36H2,1H3/b32-21-,33-22+/t42-,43+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZHFXGFXOZVCO-WXOYOUKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)C(=O)CCCCCCCCCC=CC1=C2C=CC=CC2=CC3=CC=CC=C31)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)C(=O)CCCCCCCCC/C=C\C1=C2C=CC=CC2=CC3=CC=CC=C31)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H64O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.